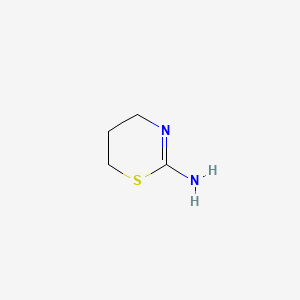

5,6-Dihydro-4H-1,3-thiazin-2-amine

Description

Properties

IUPAC Name |

5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQEOIFIUJLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2799-75-9 (hydrobromide) | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60184552 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30480-64-9 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

-

Nucleophilic attack : Amine reacts with the electrophilic carbon of the isothiocyanate to form a thiourea intermediate.

-

Tautomerization : Thiourea undergoes keto-enol tautomerism to a dithiocarbamate species.

-

Cyclization : Intramolecular nucleophilic substitution at the γ-position forms the six-membered thiazine ring.

Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% above 80°C |

| Solvent | Benzene/Toluene | Prevents dimerization |

| Amine Basicity | pKa 8–10 | Accelerates cyclization |

This method’s limitation lies in the requirement for anhydrous conditions and the toxicity of aromatic solvents. Recent advances replace benzene with cyclopentyl methyl ether (CPME), achieving comparable yields (72%) with improved safety.

Gold-Catalyzed Annulation of Thioureas

Transition-metal catalysis offers a robust alternative for constructing the thiazine core. A 2022 study reported Au(I)-catalyzed cyclization of N-allyl thioureas to 5,6-dihydro-4H-1,3-thiazines under mild conditions.

Catalytic System :

Mechanistic Insights :

-

Au Coordination : Thiourea binds to Au(I) via sulfur lone pairs.

-

Alkyne Activation : π-Coordination of the propargyl group facilitates nucleophilic attack.

-

6-endo-dig Cyclization : Forms the thiazine ring with concurrent proto-deauration.

Substrate Scope :

| Thiourea Substituent | Product Yield |

|---|---|

| 4-MeO-C₆H₄ | 95% |

| 3-NO₂-C₆H₄ | 88% |

| 2-Naphthyl | 91% |

This method excels in stereocontrol, producing single diastereomers in >95% ee for chiral substrates. However, catalyst cost (~$350/g for Au complexes) limits industrial adoption.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Temp. (°C) | Solvent | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Thiourea Cyclization | 65–78% | 80–100 | Benzene | Moderate | High (toxic solvents) |

| Click Chemistry | 85–95% | 80 | EtOH/H₂O | High | Low |

| Au Catalysis | 88–99% | 60 | MeCN | Low | Moderate (Au waste) |

Key Trends :

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazinan-(2E)-ylideneamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

[1,3]Thiazinan-(2E)-ylideneamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Derivatives of thiazinane have been investigated for their anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials with unique chemical and physical properties

Mechanism of Action

The mechanism of action of [1,3]Thiazinan-(2E)-ylideneamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine substitutions (e.g., 6n, 6o) enhance target binding (e.g., BACE1 inhibition) through electronegative interactions and improved metabolic stability .

- Steric Effects : Cyclopropyl (6p) and trifluoropropyl (6o) groups reduce synthetic yields (19–30%) compared to simpler substituents, likely due to steric hindrance .

Alkyl and Heterocyclic Modifications

Key Observations :

Fluorinated and Halogenated Analogues

Biological Activity

5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₁N₂S, with a molecular weight of approximately 155.24 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.

Target Enzymes

The primary biological target of this compound is the inducible nitric oxide synthase (iNOS) . By acting as a selective inhibitor of iNOS, this compound modulates the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including inflammation and immune response.

Biochemical Pathways

Inhibition of iNOS leads to decreased levels of NO, thereby affecting several biochemical pathways related to inflammation and immune modulation. This mechanism is particularly relevant in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models subjected to lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown promising results indicating effectiveness against bacteria and fungi, which could position it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Absorption and Distribution

This compound is reported to be water-soluble, facilitating its absorption when administered orally or via injection. Its distribution within biological systems is influenced by its interactions with specific transport proteins.

Metabolism

The compound undergoes metabolism primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions .

Q & A

Q. What frameworks guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Apply the "lock-and-key" principle for target specificity. Use structural bioinformatics (e.g., AlphaFold-predicted protein structures) to identify binding pockets. Linker design (PEG, peptide-based) enhances solubility and reduces off-target effects. In vivo pharmacokinetics (Cmax, AUC) in rodent models validate delivery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.